![molecular formula C19H16ClNO2 B1531087 6-Ethyl-2-(4-methoxyphenyl)quinoline-4-carbonyl chloride CAS No. 1160260-98-9](/img/structure/B1531087.png)
6-Ethyl-2-(4-methoxyphenyl)quinoline-4-carbonyl chloride
Overview
Description
Scientific Research Applications
Proteomics Research
6-Ethyl-2-(4-methoxyphenyl)quinoline-4-carbonyl chloride: is utilized in proteomics research due to its reactivity and ability to interact with proteins. It’s used for labeling and detecting proteins, which is crucial for understanding protein structure, function, and interactions .
Drug Development
In the realm of pharmaceuticals, this compound serves as a precursor in the synthesis of various drugs. Its structure is conducive to modifications that can lead to the development of new pharmacophores with potential therapeutic effects .
Material Synthesis
This chemical serves as a building block in the synthesis of advanced materials. Its molecular structure allows for the creation of complex polymers and materials with specific optical or electronic properties .
Chemical Synthesis
The compound is a versatile reagent in chemical synthesis. It can undergo various chemical reactions, providing a pathway to synthesize a wide range of chemical entities with diverse structural motifs .
Biological Research
It’s used in biological research to study cell biology and biochemistry. The compound can be used to probe biological pathways and understand the molecular basis of diseases.
Analytical Chemistry
In analytical chemistry, this compound can be used as a standard or reagent in chromatography and spectrometry techniques to quantify or identify other substances .
Organic Electronics
Due to its electronic properties, this compound finds applications in the field of organic electronics, contributing to the development of organic light-emitting diodes (OLEDs) and other electronic devices .
Catalysis
It can act as a ligand for catalysts in various chemical reactions, including those used in industrial processes, thereby enhancing reaction efficiency and selectivity .
Safety and Hazards
properties
IUPAC Name |
6-ethyl-2-(4-methoxyphenyl)quinoline-4-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO2/c1-3-12-4-9-17-15(10-12)16(19(20)22)11-18(21-17)13-5-7-14(23-2)8-6-13/h4-11H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STQYYOUIZVRNSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(C=C2C(=O)Cl)C3=CC=C(C=C3)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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